(3-Methyl-1-benzofuran-2-yl)methanol
Overview
Description
“(3-Methyl-1-benzofuran-2-yl)methanol” is a chemical compound with the molecular formula C10H10O2 . It is a member of the benzofuran family, which are heterocyclic compounds consisting of fused benzene and furan rings .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in various studies . One approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to a methanol group . The benzofuran ring itself is a fused ring system made up of a benzene ring and a furan ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 162.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 162.068079557 g/mol . The compound is also characterized by a topological polar surface area of 33.4 Ų .Scientific Research Applications
Photochemical Properties and Reactions :
- Benzofuran derivatives show interesting photochemical properties. Georgarakis, Rosenkranz, and Schmid (1971) found that irradiating benzofuran in benzene solution yields azepine derivatives and other photoproducts, indicating a potential for photochemical applications (Georgarakis, Rosenkranz, & Schmid, 1971).
Synthesis of Novel Compounds :
- Zhang, Yan, Li, and Gao (2012) described the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones using an ultrasound-assisted reaction, demonstrating the versatility of benzofuran derivatives in chemical synthesis (Zhang, Yan, Li, & Gao, 2012).
- Luo and Naguib (2012) synthesized a selective CB2 receptor agonist from 3-hydroxy-4-iodo benzoic acid, a process involving benzofuran derivatives, showcasing their potential in medicinal chemistry (Luo & Naguib, 2012).
Applications in Organic Synthesis and Catalysis :
- Sarki et al. (2021) reported the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, demonstrating the role of methanol in organic synthesis and catalysis (Sarki et al., 2021).
Antimicrobial Activity :
- Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, and Otük (2005) synthesized novel benzofuran derivatives and tested their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Koca et al., 2005).
Solvent Interactions and Aggregation Behavior :
- Poblotzki, Altnöder, and Suhm (2016) studied the solvation behavior of methanol with various furan derivatives, highlighting the subtle interactions and aggregation behavior in solutions (Poblotzki, Altnöder, & Suhm, 2016).
Potential in Drug Development :
- Parekh, Bhavsar, Savant, Thakrar, Bavishi, Parmar, Vala, Rad
Inhibitory Activity against Aromatase :
- Saberi, Shah, and Simons (2005) prepared benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives and evaluated them for inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis, indicating potential applications in hormone-related therapies (Saberi, Shah, & Simons, 2005).
Exploration of Anticancer Properties :
- Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, and Lemiére (1999) synthesized a series of dihydrobenzofuran lignans and evaluated them for potential anticancer activity, demonstrating the possibility of using benzofuran derivatives as antimitotic agents (Pieters et al., 1999).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant cytotoxic activity in various cancer cell lines . Therefore, it can be inferred that the compound may target cancer cells.
Mode of Action
Studies on similar benzofuran derivatives suggest that these compounds may exert their effects through pro-oxidative mechanisms . They increase reactive oxygen species in cancer cells, especially after 12 hours of incubation . This pro-oxidative effect could lead to cellular damage and apoptosis, particularly in cancer cells .
Biochemical Pathways
Based on the pro-oxidative effects of similar benzofuran derivatives, it can be inferred that the compound may influence pathways related to oxidative stress and apoptosis . For instance, it may enhance the generation of reactive oxygen species, leading to oxidative damage and triggering apoptosis in cancer cells .
Result of Action
Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells . They inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells , suggesting potential anti-inflammatory effects. These compounds also exhibit selective action towards certain cancer cells, with no toxic effect in healthy cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(3-Methyl-1-benzofuran-2-yl)methanol has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This suggests that it may interact with caspases, a family of protease enzymes playing essential roles in programmed cell death .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit selective action towards certain cancer cells . It has been shown to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that it may influence cell signaling pathways and cellular metabolism, particularly those related to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it has pro-oxidative effects and increases reactive oxygen species in cancer cells . This could lead to oxidative damage to cellular components, thereby affecting cell function .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that the compound’s effects may vary over time, possibly due to its stability, degradation, or long-term effects on cellular function .
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307660 | |
Record name | 3-Methyl-2-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-62-9 | |
Record name | 3-Methyl-2-benzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-benzofuranmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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